2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate
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Overview
Description
2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, a hydrazine derivative, and a bromobenzoate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methyl-2-phenylhydrazine and a benzothiophene derivative, followed by esterification with 3-bromobenzoic acid. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate: Similar in structure but with different substituents, leading to distinct properties and applications.
Methyl 2-Bromobenzoate: Shares the bromobenzoate moiety but lacks the benzothiophene and hydrazine components.
Uniqueness
2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE is unique due to its combination of a benzothiophene core, hydrazine derivative, and bromobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C23H17BrN2O2S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
[2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-1-benzothiophen-3-yl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrN2O2S/c1-26(18-10-3-2-4-11-18)25-15-21-22(19-12-5-6-13-20(19)29-21)28-23(27)16-8-7-9-17(24)14-16/h2-15H,1H3/b25-15+ |
InChI Key |
ZDRGAWWHPHBHBX-MFKUBSTISA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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